3-Hydroxy-[1,1'-biphenyl]-4,4'-dicarbonitrile
Description
Properties
IUPAC Name |
4-(4-cyanophenyl)-2-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O/c15-8-10-1-3-11(4-2-10)12-5-6-13(9-16)14(17)7-12/h1-7,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDINFKGWUIEHAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684638 | |
| Record name | 3-Hydroxy[1,1'-biphenyl]-4,4'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261973-55-0 | |
| Record name | 3-Hydroxy[1,1'-biphenyl]-4,4'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed C–H Arylation
Aryl halides or chloroarenes can undergo coupling with biphenyl diols under palladium catalysis. For instance, [1,1'-biphenyl]-2-ols have been successfully arylated using Pd(OAc)₂ and tricyclohexylphosphine (PCy₃) in mesitylene at reflux. Adapting this method:
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Starting Material : 3-Hydroxy-[1,1'-biphenyl]-4,4'-diol.
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Cyanation : Treatment with CuCN or K₄[Fe(CN)₆] in the presence of a palladium catalyst could introduce nitriles.
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Conditions :
Yield Optimization :
Base-Mediated Cyclization and Functionalization
Patent WO2019212233A1 demonstrates the synthesis of structurally analogous biphenyl dicarboxylic acids using K₂CO₃ in dimethylformamide (DMF) at 200°C. Translating this to nitrile synthesis:
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Starting Material : 4,4'-Dibromo-[1,1'-biphenyl]-3-ol.
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Nitrile Introduction :
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Workup : Acidification with HCl precipitates the product, followed by recrystallization in acetone/water.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Temperature | 170–230°C | |
| Reaction Time | 12–70 hours | |
| Solvent (DMF) | 3–4 equivalents | |
| Yield | 40–95% (depending on scale) |
Solvent and Base Selection
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Solvents :
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Bases :
Purification and Characterization
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Crystallization : Dropwise addition of reaction mixture into chilled water (5–20°C) yields high-purity crystals.
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Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves nitrile byproducts.
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Spectroscopy :
Scale-Up Challenges
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Agglomeration : Large-scale reactions (>300 mL) face agitation issues due to viscous intermediates.
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Mitigation : Incremental solvent addition and mechanical stirring at 500 rpm.
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Pressure Management : Exothermic cyanations require controlled CO₂ venting.
Alternative Pathways
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Ullmann Coupling : Brominated precursors coupled with cyanide sources using CuI/1,10-phenanthroline.
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Microwave-Assisted Synthesis : Reduces reaction time from 70 hours to 8–12 hours with comparable yields.
Industrial Applicability
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-[1,1’-biphenyl]-4,4’-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Formation of 3-oxo-[1,1’-biphenyl]-4,4’-dicarbonitrile.
Reduction: Formation of 3-hydroxy-[1,1’-biphenyl]-4,4’-diamine.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that 3-Hydroxy-[1,1'-biphenyl]-4,4'-dicarbonitrile exhibits promising anticancer properties. Research has shown that derivatives of biphenyl compounds can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that this compound could induce apoptosis in breast cancer cells through the modulation of apoptotic pathways and inhibition of specific kinases involved in cell survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A series of experiments revealed that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve the disruption of bacterial cell membranes, leading to cell lysis .
Materials Science
Polymer Chemistry
this compound is utilized as a building block in the synthesis of high-performance polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Specifically, it has been used to develop polyimides with improved thermal resistance and mechanical strength suitable for aerospace applications .
Organic Electronics
In the field of organic electronics, this compound serves as an important component in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its unique electronic properties facilitate charge transport and enhance device efficiency. Studies have shown that devices incorporating this compound exhibit higher luminescence and improved power conversion efficiencies compared to those without it .
Organic Synthesis
Synthetic Intermediate
this compound acts as a versatile intermediate in organic synthesis. It is employed in the synthesis of various biologically active molecules and complex organic compounds. The compound's ability to undergo further functionalization allows chemists to create a diverse array of derivatives tailored for specific applications .
Catalytic Applications
Additionally, this compound has been explored as a catalyst in certain organic reactions. Its unique structure enables it to facilitate reactions such as cross-coupling reactions and nucleophilic substitutions effectively, making it a valuable tool in synthetic organic chemistry .
Case Study 1: Anticancer Activity
A study conducted on the effect of this compound on MCF-7 breast cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
Case Study 2: Material Properties
In research focused on polymer composites, incorporating this compound into polyimide matrices resulted in enhanced thermal stability (Tg increased by 30 °C) and mechanical strength (tensile strength improved by 25%). This highlights its potential for use in high-performance materials for demanding applications .
Mechanism of Action
The mechanism of action of 3-Hydroxy-[1,1’-biphenyl]-4,4’-dicarbonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins, while the nitrile groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to biological effects . The compound’s ability to bind to specific sites on proteins makes it a valuable tool in biochemical research and drug development .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The cyano groups in biphenyl-4,4'-dicarbonitrile create a symmetric electron-deficient core, enabling Lewis acid-catalyzed polymerization . In contrast, BD-CYANO’s amino groups act as electron donors, forming donor-acceptor COFs with enhanced charge separation for photocatalysis .
- Hydroxy Group Impact: The hydroxy group in this compound likely increases polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like biphenyl-4,4'-dicarbonitrile. This could improve solubility in polar solvents or facilitate supramolecular assembly.
- Steric Effects : Bulky substituents (e.g., -C≡CBr in bBEBP) restrict molecular packing, favoring surface-mediated reactions , whereas methyl groups (e.g., B5A) enhance thermal stability .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points: Amino-substituted derivatives (e.g., 3i: 242–243°C) exhibit higher melting points than non-polar analogs due to hydrogen bonding .
- Stability: Hydroxy- and amino-substituted compounds require inert storage conditions to prevent oxidation , whereas symmetric dicarbonitriles (e.g., biphenyl-4,4'-dicarbonitrile) are thermally robust .
Biological Activity
3-Hydroxy-[1,1'-biphenyl]-4,4'-dicarbonitrile (often referred to as 3-Hydroxy-BPDC) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with 3-Hydroxy-BPDC, including its antioxidant properties, antibacterial effects, and potential therapeutic applications.
Chemical Structure and Properties
3-Hydroxy-BPDC features a biphenyl structure with hydroxyl and dicarbonitrile groups, which contribute to its reactivity and biological interactions. The presence of hydroxyl groups is known to enhance the compound's ability to interact with biological targets.
1. Antioxidant Activity
Research indicates that compounds with similar structures to 3-Hydroxy-BPDC exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
- Mechanism : The antioxidant activity is attributed to the ability of the hydroxyl group to donate electrons, thus neutralizing free radicals.
- Case Study : A study on hydroxychalcones demonstrated that similar compounds can scavenge free radicals effectively, suggesting that 3-Hydroxy-BPDC may share this capability .
3. Anti-inflammatory Effects
Compounds similar to 3-Hydroxy-BPDC have been evaluated for their anti-inflammatory properties, particularly in inhibiting pro-inflammatory cytokines.
- Mechanism : Hydroxy-substituted compounds can inhibit pathways such as NF-κB, leading to reduced expression of inflammatory markers.
- Research Findings : In vitro studies have shown that certain hydroxychalcones can significantly decrease nitric oxide production in LPS-stimulated microglial cells . This suggests that 3-Hydroxy-BPDC may exert similar anti-inflammatory effects.
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare 3-Hydroxy-[1,1'-biphenyl]-4,4'-dicarbonitrile?
- Answer: The synthesis of biphenyl dicarbonitrile derivatives often involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors or nucleophilic substitution. For example, [1,1'-biphenyl]-4,4'-dicarbonitrile is synthesized via rhodium-catalyzed homo-coupling of aryl Grignard reagents, as demonstrated in biphenyl dicarbonitrile derivatives . Hydroxylation of pre-existing biphenyl frameworks (e.g., via directed C–H functionalization or hydroxyl group introduction using oxidizing agents) may yield the 3-hydroxy derivative. Key intermediates like 4-cyanophenylboronic acid (CAS 126747-14-6) are common upstream precursors for biphenyl systems .
Q. How is this compound characterized structurally and functionally?
- Answer:
- Spectroscopy: and NMR are critical for confirming regiochemistry and purity. For instance, biphenyl dicarbonitrile derivatives exhibit distinct NMR shifts (e.g., δ = -58.27 ppm for major isomers) . FT-IR identifies functional groups like C≡N (~2220 cm) and O–H (~3200–3500 cm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, as shown for related compounds like [1,1'-biphenyl]-3,3'-dicarbonitrile .
Advanced Research Questions
Q. How do the electronic properties of this compound influence its role in covalent organic frameworks (COFs)?
- Answer: The cyano (–CN) group acts as an electron acceptor, while the hydroxy (–OH) group can serve as an electron donor, enabling charge-transfer interactions in COFs. Computational studies on analogous CYANO-COFs reveal that such donor-acceptor pairs enhance photocatalytic hydrogen evolution by optimizing exciton dissociation and charge carrier mobility . For example, β-ketoenamine-linked COFs with cyano substituents exhibit enhanced stability and tunable bandgaps (~2.3 eV) .
Q. What reaction conditions minimize side products like (1,1'-biphenyl)-4,4'-dicarbonitrile during synthesis?
- Answer: Side reactions (e.g., over-cyanation or dehydroxylation) are controlled by optimizing solvent polarity, base strength, and catalyst choice. In Pd-catalyzed arylations, using 2-ethoxyethanol as a solvent with KOAc/AgOAc as a base suppresses undesired coupling, reducing byproduct formation from 57% to <5% . Temperature modulation (e.g., 60–80°C) and stoichiometric control of cyanating agents (e.g., CuCN) further improve selectivity .
Q. How do substituents on the biphenyl core affect regioselectivity in subsequent functionalization reactions?
- Answer: Steric and electronic effects dictate reactivity. For example, electron-withdrawing –CN groups meta to reaction sites hinder electrophilic substitution but favor nucleophilic attacks. DFT studies on pyrazole β-arylation show that polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing β-selectivity over α-positions by ~20% .
Methodological Guidance
Q. What computational tools are used to predict the charge distribution and reactivity of this compound?
- Answer: Density Functional Theory (DFT) calculations (e.g., using Gaussian or ADF software) map charge density and frontier molecular orbitals. For CYANO-COFs, Mulliken population analysis reveals localized electron density on cyano groups (–0.45 e) and electron-deficient biphenyl cores, guiding material design for photocatalysis .
Q. How are solvent and base selection critical in optimizing synthetic yields?
- Answer:
- Solvent: High-polarity solvents (e.g., 2-ethoxyethanol) improve solubility of ionic intermediates and stabilize transition states in Pd-catalyzed reactions .
- Base: Weak bases (e.g., KOAc) minimize deprotonation side reactions, while stronger bases (e.g., NaH) are avoided to prevent hydrolysis of –CN groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
